Dimethylmalonylchlorid

Übersicht

Beschreibung

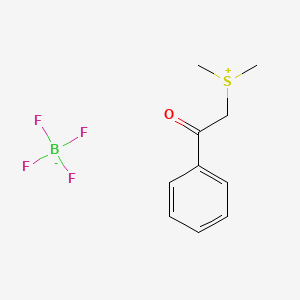

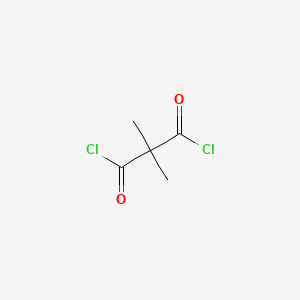

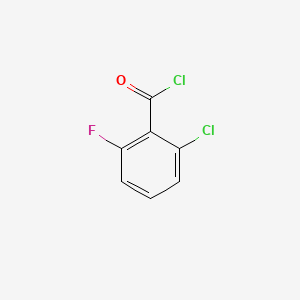

Dimethylmalonyl chloride is a chemical compound with the linear formula (H3C)2C(COCl)2 . It is also known by other names such as 2,2-Dimethylmalonic acid dichloride, 2,2-Dimethylmalonyl dichloride, 2,2-Dimethylpropanedioyl dichloride, and Dimethylmalonic acid dichloride .

Synthesis Analysis

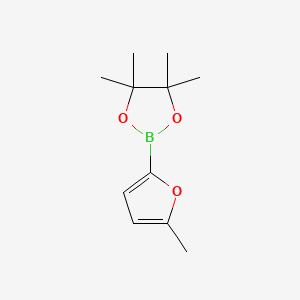

In a study, a hyperbranched polyester was synthesized using dimethylmalonyl chloride as the difunctional monomer . The process involved A2+B3 interfacial polymerization, with 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as the trifunctional monomer .Molecular Structure Analysis

The molecular structure of Dimethylmalonyl chloride is represented by the formula (H3C)2C(COCl)2 . It has a molecular weight of 169.01 .Physical And Chemical Properties Analysis

Dimethylmalonyl chloride is a liquid at room temperature . It has a refractive index of 1.451 (lit.) . Its boiling point is 60 °C at 10 mmHg (lit.) , and it has a density of 1.278 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthese von organischen Verbindungen

Dimethylmalonylchlorid wird häufig bei der Synthese verschiedener organischer Verbindungen eingesetzt . Seine einzigartige Struktur ermöglicht es ihm, mit einer Vielzahl anderer Substanzen zu reagieren, um neue Verbindungen mit unterschiedlichen Eigenschaften zu erzeugen.

Herstellung von Alkaloiden

Im Bereich der pharmazeutischen Forschung kann this compound bei der Synthese von Alkaloiden verwendet werden . Alkaloide sind eine Gruppe natürlich vorkommender chemischer Verbindungen, die meist basische Stickstoffatome enthalten. Sie haben eine breite Palette pharmakologischer Wirkungen und werden in der Medizin zur Schmerzlinderung, als Muskelrelaxantien und als entzündungshemmende Mittel eingesetzt .

Erzeugung von tetracyclischen Kernen

This compound kann zur Erzeugung von tetracyclischen Kernen verwendet werden, die eine häufige Struktur in vielen Naturprodukten sind . Diese Strukturen werden häufig bei der Entwicklung neuer Medikamente und Therapien verwendet .

Herstellung von Polymeren

In der Materialwissenschaft kann this compound bei der Herstellung von Polymeren verwendet werden . Diese Polymere können vielfältige Anwendungen haben, von der Herstellung neuer Materialien bis hin zur Grundlage für innovative Technologien .

Entwicklung von N-dotierten TiO2-Filmen

This compound kann bei der Entwicklung von N-dotierten TiO2-Filmen verwendet werden . Diese Filme haben potenzielle Anwendungen in einer Vielzahl von Bereichen, einschließlich Elektronik und Energiespeicherung .

Forschung und Entwicklung

Allgemeiner gesagt, wird this compound in einer Vielzahl von Forschungs- und Entwicklungsanwendungen eingesetzt . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug für Wissenschaftler in vielen verschiedenen Bereichen .

Safety and Hazards

Dimethylmalonyl chloride is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using personal protective equipment . In case of contact with skin or eyes, immediate medical attention is required .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2-dimethylpropanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXQAYQWVNXIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403917 | |

| Record name | Dimethylmalonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5659-93-8 | |

| Record name | Dimethylmalonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmalonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the synthetic applications of dimethylmalonyl chloride?

A1: Dimethylmalonyl chloride is a versatile reagent in organic synthesis. It reacts with lithium enolates and silyl enol ethers to yield 3,4-dihydro-2,4-dioxo-2H-pyrans, which can be further transformed into 2-pyrones under specific conditions []. Additionally, it reacts with arylpropynehydrazides to form pyrazolo-condensed 1,3-oxazines via a thermal cyclization reaction [].

Q2: How can dimethylmalonyl chloride be used in the preparation of chiral ligands?

A2: Dimethylmalonyl chloride is a key building block in the synthesis of chiral bis(oxazoline) ligands. Reaction with (S)-phenylglycine methyl ester, followed by several transformations, leads to the formation of the enantiomerically pure (S,S)-bis(oxazoline) ligand []. This ligand has proven effective in various enantioselective metal-catalyzed reactions, including Diels-Alder reactions, cyclopropenation of olefins, and aziridination of styrenes [].

Q3: Are there any applications of dimethylmalonyl chloride in material science?

A3: Dimethylmalonyl chloride serves as a difunctional monomer in the synthesis of chelating hyperbranched polyester (CHPE) nanoparticles []. These nanoparticles demonstrate potential for removing heavy metal ions like Cd(II) from water due to the presence of numerous functional groups within their structure [].

Q4: What spectroscopic techniques are typically used to characterize dimethylmalonyl chloride and its derivatives?

A4: Common spectroscopic techniques employed to characterize dimethylmalonyl chloride and its reaction products include infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy [, , ]. These methods provide valuable information regarding the functional groups and structural features of the compounds.

Q5: Has dimethylmalonyl chloride been used in any other heterocyclic syntheses besides those mentioned?

A5: Yes, dimethylmalonyl chloride has been utilized in the synthesis of pyrrolo[3,2-c]azepines and pyrrolo[3,2-b]azepines []. Specifically, it participates in cyclocondensation reactions to generate diversely substituted azepines, highlighting its versatility in heterocyclic chemistry.

Q6: How is the purity of dimethylmalonyl chloride assessed after synthesis?

A6: The purity of synthesized dimethylmalonyl chloride is commonly evaluated using a combination of techniques, primarily IR and NMR spectroscopy []. These techniques offer insights into the compound's molecular structure and help identify potential impurities present.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)

![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)